7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer treatment and other proliferative disorders. This compound is characterized by its unique structural features, which include a quinazoline core, a piperazine moiety, and a tetrahydropyran group, contributing to its pharmacological properties.
This compound can be classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer effects. The specific structure of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one suggests its potential as an inhibitor of various kinases involved in cancer progression, particularly targeting the c-Src family of non-receptor tyrosine kinases .
The synthesis of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one typically involves several steps:
The purification of intermediates and final products is typically achieved using techniques such as column chromatography or recrystallization to ensure high yield and purity .
The chemical reactivity of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one can be explored through various mechanisms:
Understanding these reactions is crucial for optimizing synthesis pathways and enhancing the compound's efficacy .
The mechanism of action for 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one primarily involves inhibition of tyrosine kinases such as c-Src. This inhibition disrupts signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth.
In vitro studies have shown that this compound exhibits high selectivity for c-Src over other kinases, which is critical for minimizing off-target effects during therapeutic applications .
Key physical properties include:
Chemical properties:
Analytical techniques such as high-performance liquid chromatography may be employed to assess purity and stability under various conditions.
7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one has potential applications in:
The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one (also known as saracatinib or AZD0530) exhibits potent inhibition of both c-Src and Abl tyrosine kinases at low nanomolar concentrations (IC₅₀ = 2.7 nM for c-Src) [1] [5]. This dual inhibitory activity originates from its optimized quinazoline core structure, which enables high-affinity interactions with the conserved ATP-binding pockets of both kinases. X-ray crystallographic analyses reveal that the quinazoline scaffold forms critical hydrogen bonds with the hinge region of c-Src (Met341 backbone residues), while the 4-methylpiperazine substituent projects toward the solvent front, optimizing pharmacokinetic properties without compromising target engagement [3].
The molecular architecture features three strategically positioned substituents that confer dual-specific inhibition:
Table 1: Kinase Inhibition Profile of Saracatinib
Kinase Target | IC₅₀ (nM) | Classification |
---|---|---|
c-Src | 2.7 | Src family kinase |
Abl | <10 | Aberrant TK |
c-Yes | 4 | Src family kinase |
Fyn | 5 | Src family kinase |
Lyn | 7 | Src family kinase |
EGFR | >1,000 | Receptor TK |
VEGFR2 | >1,000 | Receptor TK |
Saracatinib demonstrates exceptional selectivity within the Src kinase family, potently inhibiting c-Src (2.7 nM), c-Yes (4 nM), Fyn (5 nM), Lyn (7 nM), Blk, Fgr, and Lck (IC₅₀ = 4-10 nM) while sparing structurally divergent kinases [5]. This intra-family selectivity profile is attributed to the compound's ability to exploit subtle conformational differences in the SFK ATP-binding pockets. Specifically, the tetrahydro-2H-pyran-4-yloxy group at the C5 position optimally fills a shallow hydrophobic niche in SFKs that is absent in other kinase families [1].
In contrast to multitargeted kinase inhibitors like dasatinib (which inhibits >30 kinases) and bosutinib (>45 kinases), saracatinib maintains remarkable selectivity against receptor tyrosine kinases including EGFR (IC₅₀ >1,000 nM), VEGFR2 (>1,000 nM), and PDGFR (>1,000 nM) [3] [7]. This selectivity profile was established through comprehensive kinase panel screening, demonstrating <25% inhibition at 1 μM concentration against 92% of 220 tested kinases [1]. The molecular basis for this discrimination lies in the compound's intolerance for kinases with bulkier gatekeeper residues (e.g., Thr315 in Abl vs. Thr338 in c-Src), where steric hindrance prevents optimal positioning of the quinazoline core [3].
Table 2: Selectivity Comparison Against Clinical Src Inhibitors
Property | Saracatinib | Dasatinib | Bosutinib |
---|---|---|---|
c-Src IC₅₀ (nM) | 2.7 | 0.2 | 1.2 |
Off-target kinases (>50% inhibition) | <10% of kinome | >30 kinases | >45 kinases |
EGFR inhibition | >1,000 nM | 5.8 nM | 180 nM |
Primary clinical target | Solid tumors | BCR-Abl (CML) | BCR-Abl (CML) |
Saracatinib functions as a reversible ATP-competitive inhibitor that binds to the active conformation of c-Src and Abl kinases, contrasting with allosteric or covalent inhibition mechanisms employed by other kinase therapeutics [3]. The compound achieves sustained target engagement through optimized residence time rather than irreversible binding, with dissociation half-times exceeding 4 hours for c-Src [1]. This binding mode differentiates it from covalent Src inhibitors (e.g., compound 15a) that target Cys277 in the P-loop through acrylamide warheads, which can confer higher selectivity but carry potential metabolic liabilities [3].
The molecular interactions governing its competitive binding include:
Notably, saracatinib avoids the cysteine-targeting mechanism employed by covalent kinase inhibitors (e.g., FIIN-2 targeting FGFR1 Cys477), which contributes to its cleaner off-target profile but potentially limits residence time [3]. The compound's binding mode was confirmed through kinetic studies demonstrating classic competitive patterns with ATP in enzymatic assays and through protein crystallography showing complete displacement of the adenine nucleotide in solved structures [1] [3].
Table 3: Binding Mechanism Comparison
Characteristic | Saracatinib | Covalent Inhibitors | Allosteric Inhibitors |
---|---|---|---|
Binding site | ATP pocket | P-loop cysteine | Distal to ATP site |
Covalent modification | No | Yes | No |
Residence time (t½) | >4 hours | >24 hours | Variable |
Reversibility | Fully reversible | Irreversible | Reversible |
Kinase mutant susceptibility | Gatekeeper mutations | Cysteine mutations | Allosteric mutations |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3